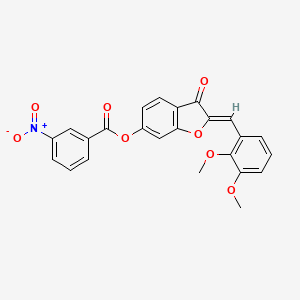
ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-4-carboxylate is an organic compound known for its diverse applications in scientific research. This compound combines various functional groups, contributing to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-4-carboxylate can be synthesized through multi-step organic synthesis, involving the following:
Preparation of the 1,3-dioxohexahydro-1H-isoindole intermediate via the cyclization of a suitable precursor.
Coupling this intermediate with a benzoyl chloride derivative to form a key intermediate.
Reacting the key intermediate with ethyl piperidine-4-carboxylate under suitable conditions to obtain the final compound.
Industrial Production Methods
For large-scale production, optimized methods utilizing continuous flow reactors and catalysts can enhance yield and efficiency. This includes monitoring reaction conditions such as temperature, pressure, and reaction time to maximize the output.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-4-carboxylate undergoes several types of reactions:
Oxidation: : Converts the compound into more oxidized products using oxidizing agents.
Reduction: : Reduces specific functional groups within the compound to form various reduced derivatives.
Substitution: : Functional groups in the compound can be replaced with other groups via nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Utilizes reagents such as potassium permanganate or chromium trioxide in acidic or neutral media.
Reduction: : Commonly employs reagents like lithium aluminum hydride or hydrogen gas with palladium catalysts.
Substitution: : Requires bases or acids to facilitate nucleophilic or electrophilic substitution.
Major Products
Oxidation: : Forms oxidized derivatives like carboxylic acids or ketones.
Reduction: : Produces alcohols, amines, or hydrocarbons.
Substitution: : Generates substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-4-carboxylate is extensively used in:
Chemistry: : As an intermediate for synthesizing complex organic molecules.
Biology: : In the study of enzyme interactions and protein-ligand binding assays.
Medicine: : For developing pharmaceutical compounds with potential therapeutic effects.
Industry: : In the formulation of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors:
Enzyme Inhibition: : Binds to active sites, blocking substrate access and inhibiting enzymatic activity.
Receptor Modulation: : Interacts with receptor proteins, altering cellular signaling pathways.
Comparison with Similar Compounds
Compared to other piperidine derivatives, ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-4-carboxylate stands out due to its specific combination of functional groups, enhancing its chemical reactivity and biological activity.
Similar Compounds
Piperidine Derivatives: : Differ in substituent groups and positions, leading to varied biological effects.
Isoindole Compounds: : Contain different functional groups attached to the isoindole ring, affecting their chemical properties.
Properties
IUPAC Name |
ethyl 1-[4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-2-30-23(29)16-11-13-24(14-12-16)20(26)15-7-9-17(10-8-15)25-21(27)18-5-3-4-6-19(18)22(25)28/h7-10,16,18-19H,2-6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUNEPLKGOPLMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=O)C4CCCCC4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B2623789.png)
![2-[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]pyridine](/img/structure/B2623792.png)
![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-propyl-1H-pyrazol-3-yl}sulfonyl)-4-(2-ethoxyphenyl)piperazine](/img/structure/B2623796.png)


![1-(4-chlorophenyl)-2-[2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one hydrobromide](/img/structure/B2623801.png)
![N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine dihydrochloride](/img/structure/B2623802.png)

![Methyl (E)-4-[4-(2,4-difluorobenzoyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate](/img/structure/B2623805.png)




![1-(2-chlorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea](/img/structure/B2623810.png)
